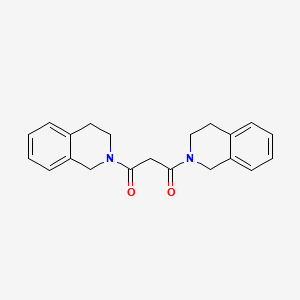

1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with similar structural motifs, such as bis-tetrahydroisoquinoline derivatives and bis-dibenz[de,h]isoquinoline-1,3-diones, which can provide insights into the properties and synthesis of related compounds .

Synthesis Analysis

The synthesis of related compounds involves multiple steps and can vary depending on the desired substituents and linkers. For example, the synthesis of the smallest stable tetraisocyanide with S4 symmetry, which is structurally related to the compound of interest, was achieved in four steps and showed high functional group tolerance . Similarly, the synthesis of N-substituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones was reported using different strategies, including starting from 1,4-dihydrobenz[g]isoquinoline-3(2H)-ones .

Molecular Structure Analysis

The molecular structure of bis-tetrahydroisoquinoline derivatives has been analyzed through X-ray crystallography, which provides detailed information about the conformation and absolute configuration of these compounds . The crystal structure analysis helps in understanding the stereochemistry and molecular interactions that may influence the biological activity and physical properties of the compounds.

Chemical Reactions Analysis

The reactivity of bis-tetrahydroisoquinoline derivatives can be inferred from studies on similar compounds. For instance, the polymerization of bis[4-bis(2,3-epoxypropyl)aminophenyl]methane led to the formation of new derivatives of 3-hydroxy-1,2,3,4-tetrahydroquinoline, indicating the potential for these structures to participate in complex chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis-tetrahydroisoquinoline derivatives can be influenced by their molecular structure and hydration state. For example, the fragmentation patterns of bis-phthalimide derivatives in electron impact ionization-mass spectrometry were found to be dependent on the alkyl linker length and hydration state, which affects the stability of the molecular ions . The electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potential surfaces, can also be studied to predict the reactivity and interactions of these compounds .

科学的研究の応用

Fragmentation Study in Mass Spectrometry

One study involves the analysis of bis-phthalimide derivatives, closely related to 1,3-bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione, focusing on their behavior under electron impact ionization-mass spectrometry. The research found that the stability of these compounds during fragmentation can be influenced by the alkyl chain length, hydration, and structure. Such findings are essential for understanding the molecular dynamics and stability of similar compounds under mass spectrometric analysis (Yosefdad et al., 2020).

Luminescent Properties in Bimetallic Complexes

Another study reports on the synthesis, electrochemistry, and photophysical properties of homobimetallic Re(I) complexes, which are structurally similar to the compound . This research underscores the potential use of such compounds in luminescence studies, highlighting their applications in creating materials with unique photophysical properties (Lin et al., 1992).

Structure Analysis of Stereoisomers

The crystal structure analysis of bis-tetrahydroisoquinoline derivatives, which share a similar structural framework with 1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione, establishes the absolute configuration and conformation of stereoisomers. This kind of analysis is crucial for the development of pharmaceuticals and materials science, offering insights into the stereochemical preferences that may influence biological activity and material properties (Wouters et al., 2010).

Photophysical Studies and Material Development

Research on the photophysical properties of europium(III) complexes sensitized with β-diketonato and N, N-donors ancillary ligands demonstrates the potential of similar compounds in the development of luminescent materials. Such materials have applications in display technologies and lighting, indicating that derivatives of 1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione could be explored for similar purposes (Bala et al., 2018).

将来の方向性

The future directions of research on “1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione” and similar compounds could involve the development of novel 1,2,3,4-tetrahydroisoquinoline analogs with potent biological activity, given the significant attention this class of compounds has received in the scientific community .

特性

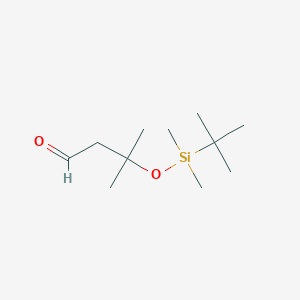

IUPAC Name |

1,3-bis(3,4-dihydro-1H-isoquinolin-2-yl)propane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c24-20(22-11-9-16-5-1-3-7-18(16)14-22)13-21(25)23-12-10-17-6-2-4-8-19(17)15-23/h1-8H,9-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADSRGWSNLQNNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CC(=O)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(1,2,3,4-tetrahydroisoquinolin-2-yl)propane-1,3-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2500150.png)

![5-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2500154.png)

![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]propanoic acid](/img/structure/B2500156.png)

![(Z)-2-Cyano-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2500157.png)

![4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-(2-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2500159.png)

![1,6,7-trimethyl-3-(2-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2500164.png)

![6-chloro-N'-[2-(4-methylanilino)acetyl]pyridine-3-carbohydrazide](/img/structure/B2500165.png)

![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2500166.png)

![2,4-Bis(trifluoromethyl)-7-[4-(trifluoromethyl)phenoxy]-1,8-naphthyridine](/img/structure/B2500169.png)

![(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile](/img/structure/B2500170.png)